molecular formula C24H18FN5O2 B2374627 3-(2-fluorophenyl)-N-(4-methylbenzyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide CAS No. 1031595-01-3

3-(2-fluorophenyl)-N-(4-methylbenzyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide

Cat. No.: B2374627
CAS No.: 1031595-01-3
M. Wt: 427.439
InChI Key:
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Description

3-(2-fluorophenyl)-N-(4-methylbenzyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C24H18FN5O2 and its molecular weight is 427.439. The purity is usually 95%.
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Scientific Research Applications

Biological Activity Prediction and Synthesis

A study by Danylchenko, Drushlyak, and Kovalenko (2016) aimed to predict the biological activity of compounds related to 3-(2-fluorophenyl)-N-(4-methylbenzyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide. They used computer modeling to identify compounds with potential antineurotic activity, particularly for treating male reproductive and erectile dysfunction. The compounds were categorized as slightly toxic or practically nontoxic (Danylchenko, Drushlyak, & Kovalenko, 2016).

Inotropic Activity

Liu et al. (2009) synthesized and evaluated derivatives for positive inotropic activity. One derivative, 1-(2-fluorobenzyl)-N-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl)piperidine-4-carboxamide, demonstrated significant inotropic activity, suggesting potential cardiac applications (Liu et al., 2009).

Antimicrobial Properties

Pokhodylo et al. (2021) explored the antimicrobial activities of related compounds against various pathogens, including bacteria and fungi. They identified compounds with potent antibacterial effects against Staphylococcus aureus and significant activity against Candida albicans (Pokhodylo et al., 2021).

Anticancer Activity

A study by Reddy et al. (2015) involved the synthesis of triazolo[4,3-a]-quinoline derivatives and their evaluation for anticancer activity. Certain compounds showed significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines (Reddy et al., 2015).

Benzodiazepine Binding Activity

Francis et al. (1991) investigated tricyclic heterocycles related to the compound for their affinity to the benzodiazepine receptor. Some derivatives were found to be potent antagonists in rat models, indicating potential in treating anxiety disorders (Francis et al., 1991).

Properties

IUPAC Name

3-(2-fluorophenyl)-N-[(4-methylphenyl)methyl]-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18FN5O2/c1-14-6-8-15(9-7-14)13-26-23(31)16-10-11-18-20(12-16)30-22(27-24(18)32)21(28-29-30)17-4-2-3-5-19(17)25/h2-12,29H,13H2,1H3,(H,26,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTJHNIHGOJUEIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N=C4N3NN=C4C5=CC=CC=C5F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18FN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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